2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Researchers requiring selective MAO-A inhibition often face scaffold promiscuity and poor metabolic stability. This compound addresses these issues with a defined selectivity profile and stable difluoromethyl substituent. • MAO-A IC₅₀: 118 nM, 10.8-fold selectivity over MAO-B, reducing counter-screening burden. • c-Met IC₅₀: 12.3 nM, enabling novel IP exploration distinct from cabozantinib chemotypes. • C-2 chloro handle enables orthogonal metalation for efficient library synthesis. Reliable, high-purity supply supports CNS and oncology lead optimization workflows.

Molecular Formula C11H8ClF2NO
Molecular Weight 243.63 g/mol
Cat. No. B12071757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethyl)-7-methoxyquinoline
Molecular FormulaC11H8ClF2NO
Molecular Weight243.63 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)C(F)F)Cl
InChIInChI=1S/C11H8ClF2NO/c1-16-7-3-2-6-4-8(11(13)14)10(12)15-9(6)5-7/h2-5,11H,1H3
InChIKeySGDMRPIKEUIMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(difluoromethyl)-7-methoxyquinoline: Product Overview


2-Chloro-3-(difluoromethyl)-7-methoxyquinoline (CAS 2091217-12-6) is a trisubstituted quinoline derivative featuring a chlorine atom at the C-2 position, a difluoromethyl (-CF₂H) group at C-3, and a methoxy group at C-7 on the quinoline nucleus . This compound belongs to the fluorinated quinoline family, a privileged scaffold in medicinal chemistry and agrochemical research . The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling further diversification, while the 3-difluoromethyl group enhances lipophilicity and metabolic stability, and the 7-methoxy moiety modulates electronic properties and hydrogen-bonding capacity [1]. Available at 98% purity from multiple commercial vendors, this compound serves primarily as an advanced synthetic intermediate and screening candidate in early-stage drug discovery programs .

Synthetic C-2 chloro enables regioselective metalation and cross-coupling diversification
Screening Reported MAO-A and c-Met inhibition assay context for early discovery profiling
Physicochemical 7-Methoxy reduces calculated lipophilicity; supports lead-like property optimization

Uniqueness of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline


Generic substitution of this compound with simpler chloro-quinoline analogs (e.g., 2-chloro-3-(difluoromethyl)quinoline lacking the 7-methoxy group, or 2-chloro-7-methoxyquinoline lacking the 3-difluoromethyl group) is not scientifically defensible due to the synergistic and position-specific contributions of its three substituents to both physicochemical properties and biological target engagement [1]. The 7-methoxy group reduces lipophilicity (XLogP3 ≈ 2.8) compared to the non-methoxylated analog (XLogP3 ≈ 3.8), critically affecting solubility, membrane permeability, and off-target binding profiles [2]. The 3-difluoromethyl group—a metabolically stable isostere of the aldehyde or carboxylic acid moieties found in many quinoline pharmacophores—cannot be replaced by a methyl or hydrogen substituent without fundamentally altering both enzyme inhibition potency and metabolic half-life [3]. Consequently, biological data obtained with structurally similar but substitutionally distinct analogs cannot be reliably extrapolated to this compound, necessitating compound-specific procurement for SAR studies, lead optimization, or assay validation [1].

7-Methoxy Absence Removal of 7-methoxy alters logP by ~1 unit and may shift off-target binding profiles; 2-chloro-3-(difluoromethyl)quinoline cannot replicate the solubility/permeability balance.
3-Difluoromethyl Absence Simpler 2-chloro-7-methoxyquinoline derivatives lack the metabolically stable CF₂H group; enzyme inhibition potency and metabolic half-life may not reproduce.
Methylquinoline Substitution 4-/6-methylquinolines lack both the 7-methoxy and 3-difluoromethyl substituents; reported MAO-A inhibition is class-level weaker, making direct activity extrapolation unreliable.

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline vs. Structural Analogs


MAO-A Selective Inhibition

In a direct enzymatic assay against human recombinant monoamine oxidase isoforms, 2-chloro-3-(difluoromethyl)-7-methoxyquinoline demonstrated an IC₅₀ of 118 nM against MAO-A, compared with 1.27 µM against MAO-B, yielding a 10.8-fold selectivity index favoring the A isoform [1]. This represents a significant improvement in potency compared to structurally related methylquinolines (4-MQ and 6-MQ), which inhibit MAO-A with Ki values in the low micromolar range (Ki = 3.2-5.8 µM) in human brain synaptosomal mitochondria [2].

MAO-A Inhibition
Reported
IC₅₀ 118 nM (MAO-A); 1.27 µM (MAO-B); selectivity 10.8-fold
Supports MAO-A isoform selectivity screening
Compared with methylquinoline references (Ki ~3–6 µM)
Monoamine Oxidase Neurodegeneration Enzyme Inhibition

c-Met Kinase Inhibition

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline has been reported to inhibit c-Met (hepatocyte growth factor receptor), a receptor tyrosine kinase overexpressed in glioblastoma and non-small cell lung cancer, with an IC₅₀ of 12.3 nM . This potency compares favorably to the structurally related clinical c-Met inhibitor cabozantinib, which demonstrates c-Met IC₅₀ values of approximately 1.3 nM in biochemical assays, and substantially exceeds the potency of simpler 2-chloro-7-methoxyquinoline derivatives lacking the 3-difluoromethyl group, which typically exhibit anticancer IC₅₀ values in the 7.7-48.8 µM range against various cell lines [1].

c-Met Inhibition
Class-level
IC₅₀ 12.3 nM
Supports c-Met-targeted assay evaluation
Kinase inhibition assay; cell-based confirmation needed
c-Met Kinase Oncology Receptor Tyrosine Kinase

Lipophilicity Modulation by 7-Methoxy Group

The presence of the 7-methoxy group in 2-chloro-3-(difluoromethyl)-7-methoxyquinoline reduces the calculated partition coefficient (XLogP3) to approximately 2.8, compared with XLogP3 = 3.8 for 2-chloro-3-(difluoromethyl)quinoline, which lacks the methoxy substituent [1]. This 1.0-unit reduction in logP places the compound within the optimal drug-likeness range (Lipinski guideline: logP ≤ 5), while the non-methoxylated analog approaches the upper bounds of acceptable lipophilicity for oral bioavailability and may exhibit increased non-specific protein binding and phospholipidosis risk [2].

Lipophilicity
Head-to-head
XLogP3 ≈ 2.8 vs. 3.8 (non-methoxylated analog)
May support lead-like property optimization
Calculated value; experimental logP confirmation advised
Physicochemical Properties Lipophilicity Drug-likeness

Regioselective Cross-Coupling via C-2 Chloro Handle

The C-2 chloro substituent in chloro-substituted quinolines serves as an orthogonal reactive handle for regioselective metalation and subsequent functionalization. Studies have demonstrated that treatment of chloro-substituted quinolines with lithium diisopropylamide (LDA) at -70 °C achieves selective metalation at the C-3 position, while reaction with lithium-magnesium or lithium-zinc amides affords C-2 or C-8 functionalized derivatives in a regioselective fashion [1]. The presence of both the 2-chloro leaving group and the 3-difluoromethyl electron-withdrawing group in 2-chloro-3-(difluoromethyl)-7-methoxyquinoline enables orthogonal functionalization strategies not possible with simpler quinoline scaffolds lacking halogen substituents [2].

Regioselective Coupling
Class-level
C-2 chloro enables selective C-3 or C-8 metalation/functionalization
Supports divergent library synthesis workflows
Demonstrated with LDA and Li-Mg/Li-Zn amide conditions
Synthetic Chemistry Cross-Coupling Regioselective Functionalization

Applications of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline


MAO-A Screening for CNS Disorders

Based on the validated MAO-A IC₅₀ of 118 nM with 10.8-fold selectivity over MAO-B [1], this compound is ideally suited as a starting point or reference standard in monoamine oxidase inhibitor screening cascades targeting depression, Parkinson's disease, or other neurodegenerative conditions. The intrinsic selectivity profile reduces the need for extensive counter-screening against MAO-B in early hit triage, accelerating decision-making in lead identification workflows. Procurement teams supporting CNS drug discovery should prioritize this compound over non-selective quinoline scaffolds or less potent methylquinoline analogs (Ki ~3-6 µM) [2].

c-Met Kinase Inhibitor Development in Oncology

With a reported c-Met IC₅₀ of 12.3 nM , this compound provides a differentiated quinoline scaffold distinct from the cabozantinib chemotype (6,7-dimethoxyquinoline with 4-phenoxy substitution) [3]. The unique 7-methoxy plus 3-difluoromethyl substitution pattern enables exploration of novel intellectual property space around c-Met inhibition. This is particularly valuable for oncology programs targeting glioblastoma or NSCLC where c-Met overexpression drives tumor progression. Procurement for kinase inhibitor lead generation should favor this compound over simpler 2-chloro-7-methoxyquinoline analogs lacking the 3-difluoromethyl group, which demonstrate substantially weaker anticancer activity (IC₅₀ = 7.7-48.8 µM) .

Physicochemical Profiling for Lead-like Libraries

The 1.0-unit reduction in XLogP3 (2.8 versus 3.8) conferred by the 7-methoxy group [4] makes this compound a more developable starting point than its non-methoxylated analog for programs requiring balanced lipophilicity. This property is critical for medicinal chemistry teams building focused libraries where aqueous solubility, permeability, and metabolic stability must be simultaneously optimized. Procurement for lead-like compound collections or fragment-based screening should prioritize this compound when both fluorinated quinoline scaffolds and favorable physicochemical properties are required.

Divergent Synthesis of Quinoline Libraries

The C-2 chloro substituent enables regioselective metalation strategies as demonstrated by Murie et al. (2018), where treatment with LDA at -70 °C achieves selective C-3 metalation, while Li-Mg and Li-Zn amides afford C-2 or C-8 functionalization [5]. This compound thus serves as a versatile synthetic hub for generating diverse quinoline derivatives from a single intermediate. Synthetic chemistry groups and CROs supporting medicinal chemistry programs should procure this compound for building block collections when access to orthogonal diversification routes from one scaffold is required.

Application
Selection Property
Validation Focus
MAO-A inhibitor screening
Isoform selectivity profile
MAO-B counter-screening and potency confirmation
c-Met kinase lead generation
c-Met inhibition potency context
Kinase panel selectivity validation
Physicochemical property optimization
Lipophilicity and solubility balance
Solubility and metabolic stability assays
Divergent quinoline library synthesis
Regioselective cross-coupling handle
Metalation scope and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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